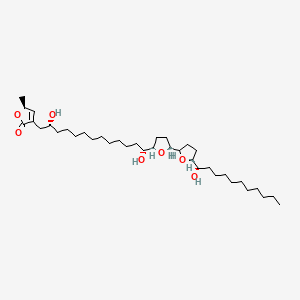

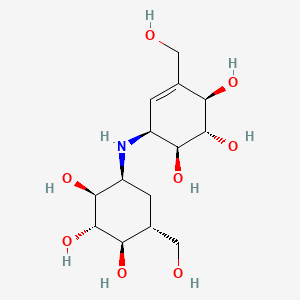

Kaempferol 3-gentiobioside-7-rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

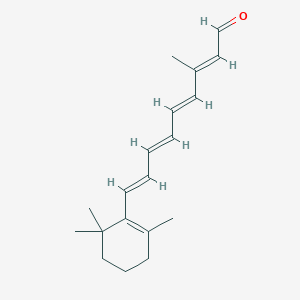

Kaempferol 3-O-gentiobioside-7-O-rhamnoside is a glycosyloxyflavone that is kaempferol having gentiobiosyl and alpha-L-rhamnosyl residues attached at positions O-3 and O-7 respectively. It has a role as a plant metabolite. It is a glycosyloxyflavone, a dihydroxyflavone, an alpha-L-rhamnoside, a gentiobioside, a disaccharide derivative and a polyphenol. It derives from a kaempferol.

Applications De Recherche Scientifique

Anticancer Potential

Kaempferol-3-O-rhamnoside, a compound related to Kaempferol 3-gentiobioside-7-rhamnoside, has shown significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation and promote apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, kaempferol-3-O-rhamnoside was found to inhibit cell proliferation and induce apoptotic mechanisms through the activation of the caspase signaling cascade, including caspase-9, caspase-3, and PARP (Diantini et al., 2012). Similar anticancer effects were observed in LNCaP human prostate cancer cell lines, where it inhibited cell proliferation by upregulating the expression of caspase-8, caspase-9, caspase-3, and poly (ADP-ribose) polymerase proteins (Halimah et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Kaempferol and its glycosides, including forms similar to Kaempferol 3-gentiobioside-7-rhamnoside, have shown remarkable antioxidant and anti-inflammatory activities. These compounds have been reported to exhibit significant activity in various antioxidant tests, indicating their potential in transferring electrons and mitigating oxidative stress. The effectiveness of kaempferol glycosides in protecting against DNA damage in human lymphoblastoid cells and enhancing antioxidant activity has been noted, underlining their potential therapeutic use (Bhouri et al., 2012).

Dermatological Applications

Kaempferol and its rhamnosides, closely related to Kaempferol 3-gentiobioside-7-rhamnoside, have been investigated for their depigmenting and anti-inflammatory properties. These compounds were found to inhibit depigmentation and nitric oxide production, with different kaempferol rhamnosides exhibiting varying degrees of effectiveness (Rho et al., 2011).

Potential in Treating Neural Diseases

The protective effects and mechanisms of kaempferol and its derivatives against oxidative damage in neural diseases have been studied. These compounds have shown to protect against serum deprivation-induced apoptosis in PC12 cells, diminish intracellular generation of reactive oxygen species (ROS), and elevate cell viability. They have also been observed to induce heme oxygenase (HO)-1 gene expression and regulate MAPK signal transduction, suggesting their potential application in managing neural diseases (Hong et al., 2009).

Immune System Modulation

Kaempferol and its glycosides, including forms like Kaempferol 3-gentiobioside-7-rhamnoside, have been found to inhibit PD-1/PD-L1 interaction, which is crucial in immune system modulation. Their ability to block this interaction suggests their potential in developing treatments that can modulate the immune response, especially in diseases where the PD-1/PD-L1 pathway plays a critical role (Kim et al., 2020).

Propriétés

Nom du produit |

Kaempferol 3-gentiobioside-7-rhamnoside |

|---|---|

Formule moléculaire |

C33H40O20 |

Poids moléculaire |

756.7 g/mol |

Nom IUPAC |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)27(45)32(48-10)49-13-6-14(36)18-15(7-13)50-29(11-2-4-12(35)5-3-11)30(22(18)40)53-33-28(46)25(43)21(39)17(52-33)9-47-31-26(44)24(42)20(38)16(8-34)51-31/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32-,33-/m0/s1 |

Clé InChI |

QFSDWLPMRWDFID-CSNYLUTCSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

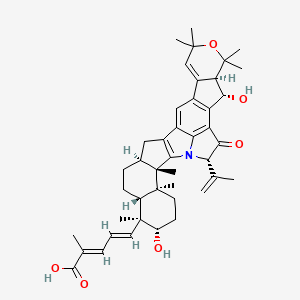

![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)

![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)

![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)

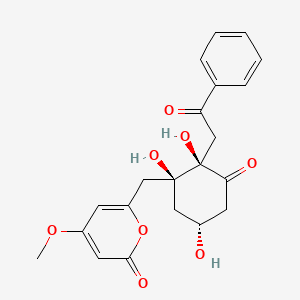

![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)